N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and a morpholinoethyl group connected through an oxalamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, which are then coupled through various reaction conditions to form the final product. Common synthetic methods include:
Step 1: Preparation of 2,4-dimethoxyphenylamine and 4-fluorophenylmorpholine.
Step 2: Formation of the oxalamide linkage through a condensation reaction between the amine groups and oxalyl chloride.
Step 3: Purification of the final product using recrystallization or chromatography techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated systems and large-scale reactors.
Chemical Reactions Analysis
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with various molecular targets and pathways. The compound is known to:
Bind to specific enzymes and receptors: This binding can inhibit or activate the function of these proteins, leading to various biological effects.
Modulate signaling pathways: The compound can influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can be compared with other similar compounds, such as:
- N1-(2,5-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- N1-(2,4-dimethoxyphenyl)-N2-(2-(4-chlorophenyl)-2-morpholinoethyl)oxalamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5/c1-29-17-7-8-18(20(13-17)30-2)25-22(28)21(27)24-14-19(26-9-11-31-12-10-26)15-3-5-16(23)6-4-15/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVLGAUJPKJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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